molecular formula C14H12F2N2O3S B2354302 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-50-2

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2354302
CAS RN: 1798640-50-2
M. Wt: 326.32
InChI Key: HNFBXFSHHNDSQO-UHFFFAOYSA-N
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Description

“3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

The synthesis of thiazolidine motifs, including “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is characterized by a thiazolidine-2,4-dione (TZD) moiety. The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” include Meerwein arylation, which takes place in substituted aniline and forms an intermediate . This intermediate then reacts with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution to furnish the desired compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” are influenced by the presence of the thiazolidine motif and the specific substitutions at the third and fifth positions . The presence of sulfur and nitrogen in the thiazolidine motif contributes to its pharmacological properties .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been used in crystallographic studies . The crystal structure of similar compounds has been characterized using X-ray crystallographic, NMR, MS, and IR techniques . These studies provide valuable insights into the molecular structure and bonding of the compound.

Antimicrobial Activities

Some compounds with similar structures have shown potential antimicrobial activities against a wide range of bacterial strains . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could also have potential applications in the development of new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures have shown significant anti-inflammatory effects . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could be explored for its potential anti-inflammatory properties.

Fungicidal Activities

The compound has shown excellent fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria . This suggests that it could be used in the development of new fungicides.

Ligand Binding and Gene Expression

Thiazolidin-2,4-dione scaffolds, like the one present in “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have been found to be involved in ligand binding and gene expression . This suggests potential applications in the field of molecular biology and genetics.

Drug Design and Medicinal Chemistry

Compounds with similar structures have been used in drug design and medicinal chemistry . The presence of the pyridyl group and the 1,3,4-thiadiazole nucleus in these compounds has resulted in good biological activity and low toxicity . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could also have potential applications in the design of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This is one of the biochemical pathways affected by these compounds.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to exhibit their antioxidant action by scavenging reactive oxygen species (ros) .

Action Environment

The synthesis of thiazolidine derivatives, which this compound is a part of, has been improved by employing green chemistry, which takes into account environmental factors .

Future Directions

The future directions in the research of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and similar compounds involve the development of multifunctional drugs and improving their activity . The focus is on designing next-generation drug candidates . The diversity in the biological response of thiazolidine derivatives makes it a highly prized moiety for future research .

properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBXFSHHNDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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